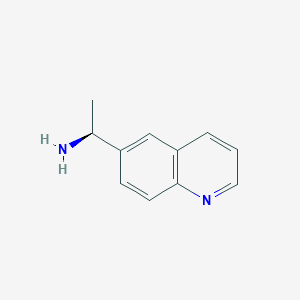
(1s)-1-(Quinolin-6-yl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1s)-1-(Quinolin-6-yl)ethan-1-amine is an organic compound that features a quinoline ring attached to an ethanamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1s)-1-(Quinolin-6-yl)ethan-1-amine typically involves the formation of the quinoline ring followed by the introduction of the ethanamine group. Common synthetic routes may include:
Cyclization Reactions: Formation of the quinoline ring through cyclization of suitable precursors.
Amination Reactions: Introduction of the ethanamine group via nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
(1s)-1-(Quinolin-6-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline derivatives with different oxidation states.
Reduction: Reduction of the quinoline ring or the ethanamine group.
Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may introduce various functional groups onto the quinoline ring.
科学研究应用
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential as therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of dyes, agrochemicals, and other industrial products.
作用机制
The mechanism of action of (1s)-1-(Quinolin-6-yl)ethan-1-amine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Intercalation into nucleic acids, affecting transcription and replication.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a similar structure but lacking the ethanamine group.
Quinolin-6-ylmethanamine: A related compound with a methanamine group instead of an ethanamine group.
Uniqueness
(1s)-1-(Quinolin-6-yl)ethan-1-amine is unique due to its specific stereochemistry and the presence of both the quinoline ring and the ethanamine group. This combination may confer distinct biological activities and chemical reactivity compared to similar compounds.
属性
分子式 |
C11H12N2 |
|---|---|
分子量 |
172.23 g/mol |
IUPAC 名称 |
(1S)-1-quinolin-6-ylethanamine |
InChI |
InChI=1S/C11H12N2/c1-8(12)9-4-5-11-10(7-9)3-2-6-13-11/h2-8H,12H2,1H3/t8-/m0/s1 |
InChI 键 |
AIHHJLBGHZOVRZ-QMMMGPOBSA-N |
手性 SMILES |
C[C@@H](C1=CC2=C(C=C1)N=CC=C2)N |
规范 SMILES |
CC(C1=CC2=C(C=C1)N=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


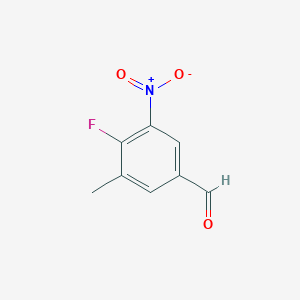

aminehydrochloride](/img/structure/B13620243.png)
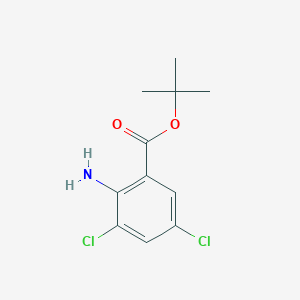

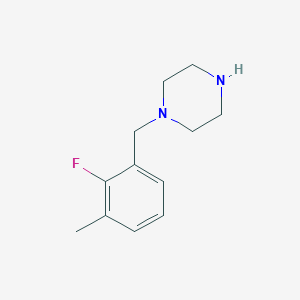

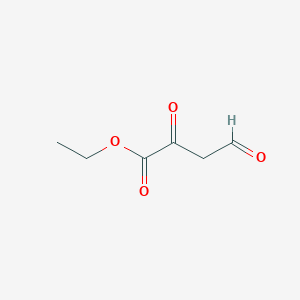
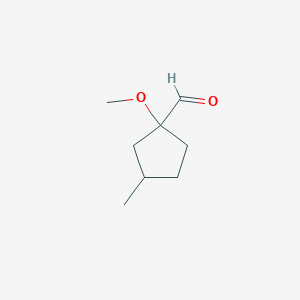

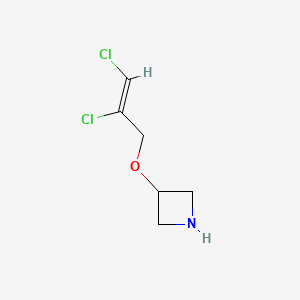
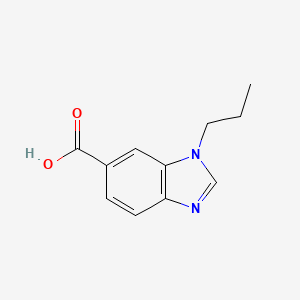
![[1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride](/img/structure/B13620316.png)

